2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Description
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a quinoline-derived acyl chloride characterized by a 4-sec-butylphenyl substituent at position 2 and methyl groups at positions 6 and 8 of the quinoline core. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides or esters for pharmaceutical and materials science applications. Its structural features—such as the electron-withdrawing carbonyl chloride group and bulky sec-butyl substituent—influence its reactivity, stability, and solubility .
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(23)25)18-11-13(2)10-15(4)21(18)24-20/h6-12,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLVZBUMDPNCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach
The synthesis generally begins with the formation of the quinoline nucleus, followed by selective substitution at specific positions, and finally the introduction of the carbonyl chloride group. The key steps include:
- Formation of the quinoline core via condensation reactions.
- Functionalization at the 4-position to introduce the carbonyl group.
- Conversion of the carbonyl to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Specific Methods
Reaction Scheme
[Quinoline core synthesis] → [Substitution at 6,8 positions] → [Introduction of carbonyl at position 4] → [Conversion to acyl chloride]
Raw Materials and Reagents
| Raw Material / Reagent | Purpose | Typical Source | Notes |
|---|---|---|---|
| 2-Aminobenzaldehyde | Quinoline core formation | Commercial suppliers | High purity (>98%) preferred |
| Methylating agents (e.g., methyl iodide) | Methylation at positions 6 and 8 | Reputable chemical suppliers | Anhydrous conditions recommended |
| Ketones (e.g., acetophenone derivatives) | Core modification | Reagents for Friedländer or Pfitzinger reactions | Purity >99% |
| Thionyl chloride (SOCl₂) | Carbonyl to acyl chloride conversion | Analytical grade | Reflux conditions, inert atmosphere |
Key Research Findings and Optimization Strategies
Reaction Conditions
- Temperature: Reflux temperatures between 60°C and 80°C are optimal for thionyl chloride reactions.
- Solvent: Anhydrous solvents such as dichloromethane or chloroform are preferred.
- Reaction Time: Typically 2-4 hours for complete conversion, monitored via TLC or NMR.
- Excess Reagents: An excess of thionyl chloride (1.5-2 equivalents) ensures complete conversion.
Purification
- Distillation: The crude product is often purified by distillation under reduced pressure.
- Recrystallization: From suitable solvents such as ethanol or ethyl acetate to obtain high purity.
Data Table of Typical Reaction Parameters
Summary of Literature and Research Findings
Recent advancements emphasize the importance of optimizing reaction conditions to minimize side products and waste. For example, a novel process utilizing homogeneous liquid-phase aerobic oxidation has been explored for related compounds, indicating a trend toward greener methodologies (see). However, traditional routes involving Friedländer synthesis followed by thionyl chloride-mediated conversion remain the most reliable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The quinoline core can interact with nucleic acids or proteins, affecting cellular processes. The sec-butylphenyl and dimethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs of this compound differ in substituent positions and functional groups (Table 1). These modifications significantly impact their physicochemical properties and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorine vs. Methyl Substituents: The 8-chloro analog (QY-0295) exhibits a higher molecular weight (388.69 vs. 368.29) and likely reduced solubility in nonpolar solvents compared to the target compound due to chlorine’s electronegativity and bulk .
- Methyl Position Impact : The 6-methyl (QY-2276) and 8-methyl (QY-2489) isomers share identical molecular weights but differ in steric effects. The 8-methyl group may hinder reactivity at the 4-carbonyl chloride due to proximity .
Commercial Availability and Cost
- Target Compound : Listed as discontinued by CymitQuimica but available from Combi-Blocks at 95% purity .
- Bromophenyl Analog (sc-320679): Priced at $150/100 mg (Santa Cruz Biotechnology), indicating higher commercial demand .
- Carboxylic Acid Precursor: 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (industrial grade, 99% purity) is sold at $200/100 mg, highlighting the cost premium for acyl chloride derivatives .
Functional Performance in Materials Science
highlights the use of sec-butylphenyl-substituted quinolines in OLEDs. For example, poly[(9,9-dioctylfluorenyl)-co-(4-sec-butylphenyl)diphenylamine] demonstrates optimal HOMO energy levels for hole transport layers. The target compound’s methyl groups may enhance thermal stability in such polymers, though direct studies are lacking .
Biological Activity
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN
- Molar Mass : Approximately 351.87 g/mol
- Functional Groups : The compound features a quinoline backbone with a sec-butylphenyl group and two methyl groups at the 6 and 8 positions, along with a carbonyl chloride functional group at the 4 position, enhancing its reactivity towards nucleophiles.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
- Receptor Binding : It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
- DNA Intercalation : The quinoline core allows for intercalation into DNA, potentially disrupting replication and transcription processes .
Anticancer Properties
Research has indicated that quinoline derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinoline derivatives have also been recognized for their antimicrobial effects. Preliminary studies suggest that this compound exhibits antibacterial activity against several pathogenic strains, making it a candidate for further development in antimicrobial therapies.
Acetylcholinesterase Inhibition
Some derivatives of quinoline have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. While specific data on this compound's AChE inhibition is limited, the structural similarities with known AChE inhibitors suggest potential efficacy .
Research Findings and Case Studies
Q & A
Basic: What are the key synthetic strategies for 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Quinoline Core Formation : Use Friedländer condensation between 2-aminoacetophenone derivatives and ketones to construct the quinoline backbone .
- Substituent Introduction : Introduce the 4-sec-butylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Carbonyl Chloride Activation : Treat the carboxylic acid precursor (e.g., 2-(4-sec-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Optimization Note : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can computational methods predict the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots at the carbonyl chloride .
- Molecular Docking : Simulate interactions with nucleophiles (e.g., amines, alcohols) to predict regioselectivity and activation energies. Software like AutoDock Vina or Schrödinger Suite can model transition states .
- Kinetic Studies : Validate computational predictions with experimental kinetic data (e.g., pseudo-first-order rate constants in DCM at 25°C) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify the carbonyl chloride stretch (~1800 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₃ClNO at m/z 376.1468) .
Advanced: How does variation in the quinoline substituents (e.g., sec-butyl vs. bromophenyl) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Lipophilicity : Compare logP values (e.g., sec-butyl increases lipophilicity vs. bromine’s electron-withdrawing effect) to correlate with membrane permeability .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, bromophenyl analogs in showed enhanced inhibitory activity (IC₅₀ = 1.2 µM) due to halogen bonding .
- Data Contradiction Resolution : Use isothermal titration calorimetry (ITC) to validate binding affinities if IC₅₀ values conflict with computational predictions .
Basic: What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert atmosphere (argon) at –20°C in sealed vials with molecular sieves to prevent hydrolysis of the carbonyl chloride .
- Light Sensitivity : Protect from UV exposure using amber glassware, as quinoline derivatives undergo photodegradation .
- Purity Checks : Regularly analyze via HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced: What experimental strategies resolve contradictions in biological data across structurally similar analogs?
Methodological Answer:
- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with target-specific activity (e.g., enzyme inhibition) to distinguish off-target effects .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism (e.g., cytochrome P450-mediated dechlorination) .
- Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., PDB ID) to verify binding modes predicted by docking .
Advanced: How can regioselectivity challenges in quinoline functionalization be addressed?
Methodological Answer:
- Directing Groups : Temporarily install pyridine-based directing groups (e.g., 8-aminoquinoline) to control C-H activation at specific positions .
- Microwave Synthesis : Enhance regioselectivity in Friedländer reactions by optimizing temperature (150–200°C) and solvent (e.g., DMF) .
- Isotope Labeling : Use ¹³C-labeled precursors to track substituent incorporation via NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
